molecular formula C4H5ClF4O B1426109 Chloromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 848337-76-8

Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1426109
CAS No.: 848337-76-8
M. Wt: 180.53 g/mol
InChI Key: WVPQZFXLWNFEPM-UHFFFAOYSA-N
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Description

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a chemical compound with the molecular formula C4H5ClF4O . It is related to 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE), a high-purity, battery-grade fluorinated ether commonly used as an electrolyte solvent in lithium-ion batteries .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.53 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available sources.

Scientific Research Applications

1. Applications in Lithium-Ion Batteries

Chloromethyl 2,2,3,3-tetrafluoropropyl ether has been identified as a valuable component in the development of safe electrolytes for lithium-ion batteries. The introduction of this compound in the electrolytes can significantly enhance the safety and improve the wettability of separators and electrodes, compared to conventional electrolytes. Research has shown that these electrolytes display higher oxidation potentials and better rate and cycle performances, indicating their potential for practical application in battery technology (Liu et al., 2016).

2. Improvement in Lithium-Sulfur Batteries

The compound has also been explored as an electrolyte solvent in lithium-sulfur batteries. Its application in this context has shown to suppress the detrimental shuttling effect, thereby enhancing the capacity retention and coulombic efficiency of the batteries. This makes it a promising candidate for improving the performance of lithium-sulfur batteries (Azimi et al., 2013).

3. Source in Halogen-Exchange Reactions

This compound, along with other similar compounds, has been found to be a selective fluoride donor in halogen-exchange reactions. Its ability to participate in these reactions can be utilized in the synthesis of various organic compounds, demonstrating its utility in synthetic organic chemistry (Rozov et al., 1998).

4. Electrolyte Additive in Li-S Batteries

As an additive in the electrolytes of Li-S batteries, this compound plays a crucial role in forming a compact, smooth, and homogeneous surface layer on lithium anodes. It also modifies the composition of the passivation layer on the sulfur/carbon cathode, effectively preventing the dissolution and shuttling of polysulfides. This leads to enhanced reversible capacity, electrode reaction kinetics, and cycling stability in Li-S batteries (Qian et al., 2018).

Properties

IUPAC Name

3-(chloromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPQZFXLWNFEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023050
Record name 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848337-76-8
Record name 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Chloromethyl 2,2,3,3-tetrafluoropropyl ether
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Reactant of Route 6
Chloromethyl 2,2,3,3-tetrafluoropropyl ether

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